molecular formula C14H15N3O2S2 B2818318 N-(4-methylthiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034239-73-9

N-(4-methylthiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2818318
CAS No.: 2034239-73-9
M. Wt: 321.41
InChI Key: WWNCTKFPYYKESZ-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MTT-ITO-NIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(4-methylthiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide have shown significant antimicrobial activity. For example, derivatives of N-phenylisonicotinamide exhibited potent activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This suggests that the chemical structure of interest could potentially be explored for its antimicrobial properties (Mishra et al., 2010).

Anticonvulsant Agents

N-substituted-3-chloro-2-azetidinone derivatives, related to the target compound, were synthesized and tested for their anticonvulsant activity. Among these, certain derivatives showed excellent activity without neurotoxicity, suggesting that modifications to the this compound structure could yield potent anticonvulsant agents (Hasan et al., 2011).

Corrosion Inhibition

Research on isonicotinamide derivatives has shown promising results in the field of corrosion inhibition. Studies on mild steel in acidic media demonstrated that such compounds effectively inhibit corrosion, with adsorption characteristics that suggest potential for industrial application in protecting metals against corrosion (Yadav et al., 2015).

Fluorescence Emissions

Certain positional isomers of N-(methylthiazol-2-yl)nitrobenzamide, which share structural motifs with the compound , have unique fluorescence emissions that are selectively reduced upon interaction with specific metal ions. This property could be exploited in the development of fluorescent probes or sensors for detecting metal ions in various contexts (Phukan et al., 2015).

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-9-7-21-14(16-9)17-13(18)10-2-4-15-12(6-10)19-11-3-5-20-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNCTKFPYYKESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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